![molecular formula C19H18ClN3O3 B2689995 N-(3-acetylphenyl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251544-36-1](/img/structure/B2689995.png)
N-(3-acetylphenyl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Activity
Compounds structurally related to N-(3-acetylphenyl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide have been synthesized and evaluated for their potential as antibacterial agents. These compounds, including variations such as 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, have shown moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their potential in the development of new antibacterial therapies (Desai et al., 2008). Additional research on novel thiazolidinone and acetidinone derivatives further supports their antimicrobial potential, emphasizing the importance of structural modifications for enhancing antibacterial properties (Mistry et al., 2009).
Antitumor Activity
Further investigations into derivatives of N-(3-acetylphenyl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide have revealed their potential antitumor activities. Specifically, compounds such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings have been synthesized and demonstrated considerable anticancer activity against various cancer cell lines. This research highlights the therapeutic potential of these compounds in cancer treatment and underscores the importance of heterocyclic modifications for enhancing antitumor efficacy (Yurttaş et al., 2015).
Metabolic Studies
Metabolic studies on related compounds, such as metronidazole, have identified acetamide and N-(2-hydroxyethyl)oxamic acid as metabolites, underscoring the importance of understanding the metabolic pathways and potential risks associated with drug use. While these findings do not directly relate to N-(3-acetylphenyl)-2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide, they emphasize the necessity of comprehensive metabolic studies in drug development to assess safety and efficacy (Kock et al., 1981).
特性
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-13(24)14-4-2-6-16(10-14)21-18(25)12-22-8-9-23(19(22)26)17-7-3-5-15(20)11-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAZGAFGQGCFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。